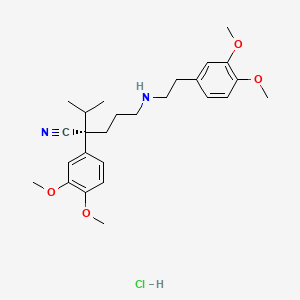
(S)-(-)-Norverapamil Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-Norverapamil Hydrochloride is a chiral compound and an enantiomer of Norverapamil. It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. The this compound is specifically the S-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Norverapamil Hydrochloride typically involves the resolution of racemic Norverapamil or the asymmetric synthesis starting from chiral precursors. One common method is the chiral resolution using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis using chiral catalysts or starting materials that inherently possess the desired chirality.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, which is crucial for its application in pharmaceuticals.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-Norverapamil Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Norverapamil Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a tool to study the stereoselective interactions of drugs with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (S)-(-)-Norverapamil Hydrochloride involves its interaction with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Verapamil: The parent compound, used as a calcium channel blocker.
Norverapamil: The racemic mixture of the compound.
®-(+)-Norverapamil Hydrochloride: The R-enantiomer of Norverapamil.
Uniqueness
(S)-(-)-Norverapamil Hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its R-enantiomer and racemic mixture. Its enantioselective interaction with biological targets makes it valuable in research and therapeutic applications.
Eigenschaften
Molekularformel |
C26H37ClN2O4 |
|---|---|
Molekulargewicht |
477.0 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1 |
InChI-Schlüssel |
OEAFTRIDBHSJDC-SNYZSRNZSA-N |
Isomerische SMILES |
CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Kanonische SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


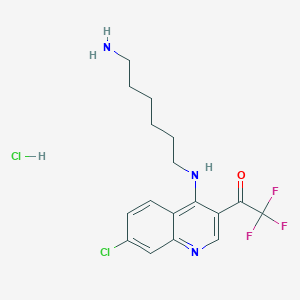
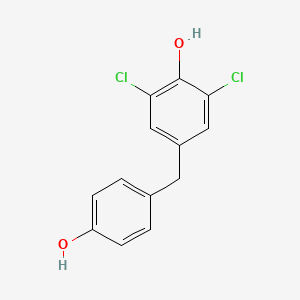
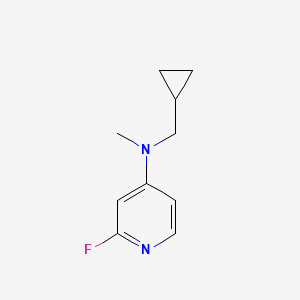
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
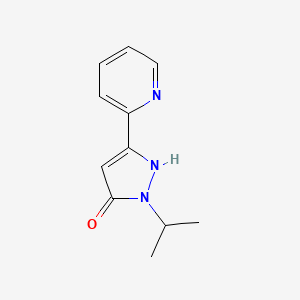
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
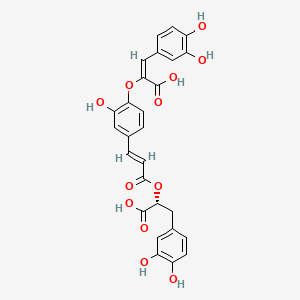
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
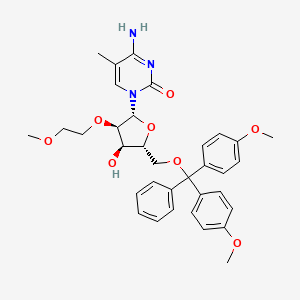
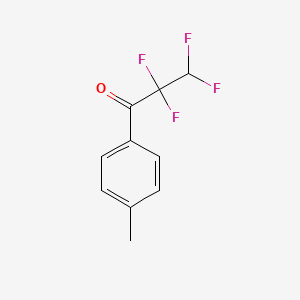
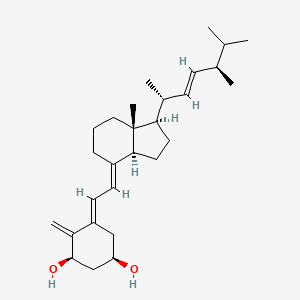
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
